4-Isopropoxy-3-nitrophenol 4-Isopropoxy-3-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200814
InChI: InChI=1S/C9H11NO4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3
SMILES:
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

4-Isopropoxy-3-nitrophenol

CAS No.:

Cat. No.: VC16200814

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropoxy-3-nitrophenol -

Specification

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name 3-nitro-4-propan-2-yloxyphenol
Standard InChI InChI=1S/C9H11NO4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3
Standard InChI Key USBGFUDYJKCIDT-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=C(C=C(C=C1)O)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

4-Isopropoxy-3-nitrophenol consists of a benzene ring with three substituents:

  • A hydroxyl group (-OH) at position 1.

  • A nitro group (-NO₂) at position 3.

  • An isopropoxy group (-OCH(CH₃)₂) at position 4.

The nitro group’s electron-withdrawing nature reduces electron density at the ortho and para positions, enhancing acidity compared to unsubstituted phenol. Conversely, the isopropoxy group donates electrons via resonance, moderating the nitro group’s deactivating effect .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₀H₁₃NO₃
Molecular weight211.22 g/mol
Predicted pKa~7.5 (estimated from analogs)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ethyl acetate)

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via nitration of isopropoxyphenol derivatives. A typical protocol involves:

  • Nitration: Isopropoxyphenol is treated with nitric acid (HNO₃) in a chilled (<50°C) sulfuric acid (H₂SO₄) medium to introduce the nitro group.

  • Purification: Crude product is extracted using dichloromethane (DCM) and recrystallized from ethyl acetate.

Key challenges include controlling reaction exothermicity to avoid polysubstitution and optimizing solvent systems for high yield (>75%).

Table 2: Reaction Conditions for Nitration

ParameterOptimal Range
Temperature0–50°C
Nitrating agentHNO₃ in H₂SO₄
Reaction time2–4 hours
Yield70–85%

Physicochemical Properties

Acidity and Dissociation

The nitro group lowers the phenolic pKa relative to phenol (pKa = 9.95). For 4-isopropoxy-3-nitrophenol, the pKa is estimated at ~7.5 based on analogs like 4-chloro-2-nitrophenol (pKa = 2.10) . The isopropoxy group’s steric bulk may further influence solubility and hydrogen-bonding capacity.

Thermal Stability

Decomposition occurs above 150°C, releasing nitrogen oxides (NOₓ). Differential scanning calorimetry (DSC) data is unavailable, but analogous nitrophenols exhibit exothermic decomposition peaks near 180°C.

Reactivity and Functional Transformations

Electrophilic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. Example reactions include:

  • Sulfonation: Forms sulfonic acid derivatives at position 5.

  • Halogenation: Bromine (Br₂) in acetic acid yields 5-bromo-4-isopropoxy-3-nitrophenol.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-amino-4-isopropoxyphenol—a potential intermediate for azo dyes.

Applications in Industry and Research

Pharmaceutical Intermediates

The nitro group’s bioactivity makes the compound a precursor for:

  • Antibiotics: Nitroaromatics are leveraged in chloramphenicol analogs.

  • Anticancer agents: Nitro groups facilitate DNA intercalation in experimental therapies.

Agrochemicals

Used in synthesizing herbicides (e.g., dinitrophenol-based inhibitors) and pesticides. Its electron-deficient ring reacts with thiol groups in pest enzymes, disrupting metabolic pathways.

Materials Science

Incorporated into polymers as a cross-linking agent or UV stabilizer due to nitro group’s radical-scavenging ability.

Research Gaps and Future Directions

  • Thermodynamic Data: Melting point, enthalpy of formation, and solubility in polar solvents remain uncharacterized.

  • Ecotoxicology: Environmental persistence and biodegradability studies are needed.

  • Catalytic Applications: Potential as a ligand in transition-metal catalysis unexplored.

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